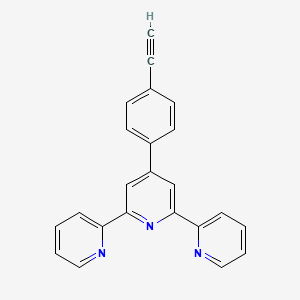

4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine

Description

4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine is a terpyridine derivative featuring a central pyridine ring substituted at the 2- and 6-positions with pyridinyl groups and at the 4-position with a 4-ethynylphenyl moiety. The ethynyl group (–C≡C–) introduces a rigid, linear geometry and strong electron-withdrawing character due to sp-hybridization, making this compound distinct in electronic and structural properties. Terpyridine derivatives are widely studied for their coordination chemistry, particularly as ligands for transition metals (e.g., Ru, Fe), and applications in optoelectronics, catalysis, and supramolecular assemblies .

Properties

IUPAC Name |

4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3/c1-2-17-9-11-18(12-10-17)19-15-22(20-7-3-5-13-24-20)26-23(16-19)21-8-4-6-14-25-21/h1,3-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMWREDYBWLMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The reaction conditions are generally mild, often carried out at room temperature in an aqueous medium with a mild base .

Industrial Production Methods

The use of bio-derived solvents like glycerol has been explored to make the process more eco-friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The ethynyl group allows for various substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halides and bases in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups to the ethynylphenyl moiety .

Scientific Research Applications

4-(4-Ethynylphenyl)-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and material science. The compound’s ethynyl group allows for strong π-π interactions, which are crucial in its applications in molecular electronics and photonics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine with structurally analogous terpyridine derivatives, emphasizing substituent effects, physical properties, and applications.

Substituent Effects on Electronic Properties

- Ethynyl vs. Methoxy/Methyl : The ethynyl group’s sp-hybridization creates a linear, conjugated structure, enhancing π-electron delocalization compared to methoxy (resonance-donating) or methyl (inductive-donating) groups. This makes the ethynyl derivative more electron-deficient, ideal for charge-transfer complexes .

- Halogen vs. Nitro: Fluorophenyl and chlorophenyl substituents withdraw electrons inductively, while nitro groups (–NO₂) are stronger electron-withdrawing moieties, drastically reducing electron density at the pyridine core .

Physical Properties and Stability

- Melting Points: Methyl-substituted derivatives exhibit lower melting points (167–170°C) compared to halogenated or nitro analogs, likely due to reduced intermolecular interactions from nonpolar –CH₃ groups . Ethynyl derivatives may exhibit higher thermal stability due to rigidity.

- Solubility: Methoxy substituents improve solubility in polar solvents (e.g., DMF, DMSO), whereas bulky tert-butyl groups (e.g., 4,4',4"-tri-tert-butyl derivatives) enhance solubility in nonpolar media .

Biological Activity

4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dipyridine core with ethynyl and phenyl substituents. Its molecular formula is CHN, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It can interact with specific receptors, altering their signaling pathways.

- DNA Intercalation : Similar to other pyridine derivatives, this compound may intercalate into DNA, influencing replication and transcription processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Inhibition of topoisomerase II |

| MCF-7 (breast cancer) | 7.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (lung cancer) | 8.0 | Cell cycle arrest at G1 phase |

These results suggest that the compound could serve as a lead in the development of new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, preliminary studies have indicated that the compound may have neuroprotective effects. Research involving models of neurodegenerative diseases has shown that it can reduce oxidative stress and promote neuronal survival.

Case Studies

- Topoisomerase II Inhibition : A study evaluated the effect of this compound on topoisomerase II activity. The results indicated a dose-dependent inhibition, suggesting its potential as a chemotherapeutic agent targeting this enzyme .

- Cell Viability Assays : Another investigation focused on the effects of this compound on various cancer cell lines. The study reported significant reductions in cell viability, correlating with increased concentrations of the compound.

- Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with this compound led to improvements in motor functions in animal models of Parkinson's disease, supporting its potential as a neuroprotective agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.